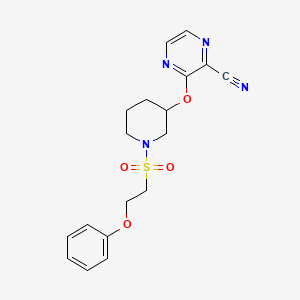

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c19-13-17-18(21-9-8-20-17)26-16-7-4-10-22(14-16)27(23,24)12-11-25-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGQTBCERZTDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions, often involving the use of amines and aldehydes under acidic or basic conditions.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, typically using phenol derivatives and alkyl halides.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.

Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized through condensation reactions involving diamines and diketones.

Coupling of Intermediates: The final step involves coupling the piperidine and pyrazine intermediates through etherification reactions, often using strong bases and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxyethyl and pyrazine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, phenol derivatives, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a tool compound to study protein-protein interactions and signal transduction pathways.

Medicine: Investigated for its potential as an anti-cancer agent due to its inhibition of the STAT3 pathway.

Industry: Utilized in the development of pharmaceuticals and chemical probes for biological research.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the STAT3 pathway, which is involved in cell growth and survival. By binding to the STAT3 protein, it prevents its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes involved in cancer progression.

Comparison with Similar Compounds

Electronic and Solubility Properties

- Sulfonyl Groups: The 2-phenoxyethyl sulfonyl group in the target compound may enhance polarity and aqueous solubility compared to cyclohexanesulfonyl (BK66283) or oxazole-carbonyl (BK66806) substituents, which are bulkier and more lipophilic .

- Carbonitrile vs.

Thermodynamic Stability

Biological Activity

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyrazine moiety, and a phenoxyethyl sulfonyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 377.5 g/mol. The compound’s structure is characterized by the following functional groups:

- Piperidine : A six-membered nitrogen-containing ring.

- Pyrazine : A six-membered aromatic ring with two nitrogen atoms.

- Phenoxyethyl sulfonyl : A sulfonate group attached to a phenoxyethyl chain.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential as an antiviral, antibacterial, and anticancer agent. Below are key findings from various studies:

Antiviral Activity

A study examining related piperidine derivatives indicated that modifications in their structures could lead to enhanced antiviral properties. For instance, derivatives with specific substitutions exhibited moderate protection against viruses such as HIV and HSV-1, suggesting that similar modifications in this compound may yield promising antiviral agents .

Antibacterial and Antifungal Activity

In vitro evaluations have shown that compounds within the same chemical family possess significant antibacterial and antifungal properties. The presence of the piperidine ring is often associated with enhanced interaction with bacterial cell membranes, leading to increased efficacy against various pathogens .

Anticancer Potential

The compound's mechanism of action may involve the modulation of specific cellular pathways related to cancer proliferation. For example, studies on structurally similar compounds have demonstrated their ability to inhibit certain kinases involved in tumor growth. This suggests that this compound could also exhibit anticancer properties through similar mechanisms .

Research Findings and Data Tables

Case Studies

- Antiviral Screening : A set of piperidine derivatives was synthesized and screened for antiviral activity. The results indicated that structural modifications significantly influenced their efficacy against HIV and other viruses. The most effective compounds demonstrated IC50 values in the low micromolar range, highlighting the importance of functional group positioning .

- Anticancer Evaluation : In a study focused on kinase inhibitors, several piperidine derivatives showed potent inhibition of RET kinase activity, which is crucial for certain cancer types. The study suggested that further exploration of similar compounds could lead to new cancer therapies .

Q & A

Q. What are the key steps in synthesizing 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazine core with a nitrile group via nucleophilic substitution.

- Step 2 : Introduction of the piperidine-ether linkage through coupling reactions.

- Step 3 : Sulfonylation of the piperidine ring using 2-phenoxyethylsulfonyl chloride under basic conditions. Critical factors include:

-

Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may risk decomposition .

-

Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

-

Purification : Flash chromatography or preparative HPLC ensures >95% purity .

Table 1 : Optimization of Reaction ConditionsStep Optimal Solvent Temperature (°C) Catalyst Yield Range 1 DMF 70 K₂CO₃ 60–75% 2 THF 25 (rt) NaH 45–65% 3 Dichloromethane 0–5 (ice bath) TEA 70–85%

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., sulfonyl, nitrile) and verify regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at 415.1234 for C₁₉H₂₂N₄O₄S) .

- HPLC-PDA : Quantifies purity (>98% by area under the curve) and detects trace impurities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the sulfonylation step while minimizing side reactions?

- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine intermediate reduces unreacted starting material .

- Temperature control : Slow addition of sulfonyl chloride at 0–5°C prevents exothermic side reactions (e.g., sulfonate ester formation) .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) enhances electrophilic reactivity of sulfonyl chloride .

Q. What strategies are recommended for resolving contradictory data in biological activity across different in vitro and in vivo models?

- Model standardization : Use isogenic cell lines and genetically matched animal models to reduce variability .

- Dose-response validation : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., correlation between CHK1 inhibition and apoptosis in cancer cells) .

Q. What computational strategies are effective in predicting binding affinities and interaction modes with kinase targets like CHK1?

- Molecular docking (AutoDock Vina) : Predicts binding poses by aligning the sulfonyl group with CHK1’s ATP-binding pocket .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Free energy perturbation (FEP) : Quantifies contributions of specific substituents (e.g., phenoxyethyl group enhances hydrophobic interactions) .

Q. How can structural analogs of this compound be designed to improve metabolic stability without compromising potency?

- Bioisosteric replacement : Substitute the pyrazine ring with pyridine to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester moieties at the piperidine oxygen to enhance oral bioavailability .

- Metabolic soft spots : Deuterate labile C-H bonds in the phenoxyethyl group to slow clearance .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across studies, and how can this be addressed experimentally?

Discrepancies arise from:

- Solvent polarity : LogP values (calculated ~2.5) suggest moderate solubility in DMSO but poor solubility in water .

- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers, which skew solubility assays . Solution : Use standardized solvents (e.g., 10% DMSO/PBS) and sonicate samples for 30 minutes before measurement .

Methodological Recommendations

Q. What in vitro assays are most reliable for evaluating kinase inhibition (e.g., CHK1) and off-target effects?

- TR-FRET assays : Measure displacement of fluorescent ATP analogs in recombinant CHK1 .

- Kinase profiling panels (Eurofins) : Test selectivity across 100+ kinases to identify off-target hits (e.g., CDK2, Aurora B) .

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by thermal stabilization of CHK1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.